molecular formula C10H12O B3048405 4-Ethenyl-1-methoxy-2-methylbenzene CAS No. 167960-09-0

4-Ethenyl-1-methoxy-2-methylbenzene

Cat. No. B3048405
CAS RN: 167960-09-0
M. Wt: 148.2 g/mol
InChI Key: GVGQXTJQMNTHJX-UHFFFAOYSA-N
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Description

4-Ethenyl-1-methoxy-2-methylbenzene is an aromatic acetylene derivative . Its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts .


Synthesis Analysis

The synthesis of benzene derivatives often involves multiple steps and the order of reactions can change the products produced . For instance, from benzene, two reactions, an acylation and a bromination, can be performed. In this case, the two substituents are meta to each other, which means that the effects of a meta directing groups must be utilized . Of the two reactions, the acylation puts a meta director on the benzene ring, meaning the acylation needs to come first .


Molecular Structure Analysis

The molecular weight of 4-Ethenyl-1-methoxy-2-methylbenzene is 146.19 . The IUPAC Standard InChI is InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)7-8(9)2/h1,5-7H,2-3H3 .


Chemical Reactions Analysis

4-Ethenyl-1-methoxy-2-methylbenzene is known to react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .


Physical And Chemical Properties Analysis

4-Ethenyl-1-methoxy-2-methylbenzene is a solid with a melting point of 30-34 °C (lit.) . The flash point is 93.9 °C (closed cup) .

Mechanism of Action

While the specific mechanism of action for 4-Ethenyl-1-methoxy-2-methylbenzene is not mentioned in the search results, it’s worth noting that benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

This compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . It has hazard statements H317 - H319 and precautionary statements P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

4-ethenyl-1-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-4-9-5-6-10(11-3)8(2)7-9/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGQXTJQMNTHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619340
Record name 4-Ethenyl-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethenyl-1-methoxy-2-methylbenzene

CAS RN

167960-09-0
Record name 4-Ethenyl-1-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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